
D-(-)-2-Phenylglycine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-(-)-2-Phenylglycine-d5 is a chiral amino acid derivative that has become increasingly popular in the scientific community due to its strong affinity for specific receptors in the body and its ability to be used in a variety of laboratory experiments. It is a stable compound that can be synthesized in a variety of ways, and it can be used to study a range of biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of D-(-)-2-Phenylglycine-d5 is not completely understood, but it is believed to bind to certain receptors in the body. It is thought to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability. Additionally, it is thought to interact with the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of D-(-)-2-Phenylglycine-d5 are not completely understood, but it is believed to have a range of effects on the body. It is thought to have an anxiolytic effect, which may be due to its interaction with the GABA-A receptor. Additionally, it is thought to have an antidepressant effect, which may be due to its interaction with the 5-HT2A receptor. It is also believed to have a neuroprotective effect, as well as an anti-inflammatory effect.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using D-(-)-2-Phenylglycine-d5 in laboratory experiments is that it is a stable compound that can be synthesized in a variety of ways. Additionally, it has strong affinity for specific receptors in the body, making it an ideal compound for studying the biochemical and physiological effects of various compounds. However, it is important to note that the effects of D-(-)-2-Phenylglycine-d5 on the body are not completely understood, and it is important to be aware of the potential risks associated with using it in laboratory experiments.
Orientations Futures
There are a number of potential future directions for D-(-)-2-Phenylglycine-d5 research. One potential direction is to further study the biochemical and physiological effects of this compound on the body. Additionally, further research could be done to determine the potential therapeutic applications of this compound. Additionally, further research could be done to determine the potential side effects of this compound. Finally, further research could be done to determine the potential interactions of this compound with other drugs and compounds.
Méthodes De Synthèse
The synthesis of D-(-)-2-Phenylglycine-d5 is a relatively simple process that can be achieved using a few basic steps. The most common synthesis method begins with the reaction of 2-chloro-3-methyl-4-nitrophenol with sodium borohydride to form a 2-chloro-3-methyl-4-nitrophenylboronic ester. This ester is then reacted with ethyl diazoacetate to form a 2-chloro-3-methyl-4-nitrophenyl diazoacetate. The diazoacetate is then reacted with sodium hydroxide to form a 2-chloro-3-methyl-4-nitrophenylhydrazine. Finally, the hydrazine is reacted with benzyl bromide to form the desired product, D-(-)-2-Phenylglycine-d5.
Applications De Recherche Scientifique
D-(-)-2-Phenylglycine-d5 has a wide range of applications in scientific research. It has been used to study the binding properties of various receptors, as well as the biochemical and physiological effects of various compounds. It has also been used to study the effects of drugs on various receptors, as well as the effects of drugs on the body. Additionally, D-(-)-2-Phenylglycine-d5 has been used in a variety of laboratory experiments, such as enzyme assays, receptor binding assays, and cell culture experiments.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of D-(-)-2-Phenylglycine-d5 involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": ["Benzaldehyde-d5", "Benzyl cyanide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Ethanol", "Water"], "Reaction": [ { "Step 1": "Benzaldehyde-d5 is reacted with benzyl cyanide in the presence of sodium borohydride to form racemic 2-phenyl-2-hydroxyacetonitrile-d5.", "Reagents": ["Benzaldehyde-d5", "Benzyl cyanide", "Sodium borohydride"], "Conditions": ["Room temperature", "Anhydrous conditions"], "Yield": "Moderate" }, { "Step 2": "The racemic 2-phenyl-2-hydroxyacetonitrile-d5 is treated with hydrochloric acid to form the corresponding hydrochloride salt.", "Reagents": ["Racemic 2-phenyl-2-hydroxyacetonitrile-d5", "Hydrochloric acid"], "Conditions": ["Room temperature"], "Yield": "Moderate" }, { "Step 3": "The hydrochloride salt is then treated with sodium hydroxide to form the free base.", "Reagents": ["Hydrochloride salt", "Sodium hydroxide"], "Conditions": ["Room temperature"], "Yield": "Moderate" }, { "Step 4": "The free base is extracted with diethyl ether and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "Reagents": ["Free base", "Diethyl ether", "Water", "Anhydrous sodium sulfate"], "Conditions": ["Room temperature"], "Yield": "Good" }, { "Step 5": "The diethyl ether is evaporated under reduced pressure to obtain D-(-)-2-Phenylglycine-d5 as a white solid.", "Reagents": ["Organic layer"], "Conditions": ["Reduced pressure"], "Yield": "Good" } ] } | |
Numéro CAS |
1246817-98-0 |
Nom du produit |
D-(-)-2-Phenylglycine-d5 |
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
156.196 |
Nom IUPAC |
(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1/i1D,2D,3D,4D,5D |
Clé InChI |
ZGUNAGUHMKGQNY-MWQKFOQQSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)N |
Synonymes |
(αR)-α-Amino-benzeneacetic-d5 Acid; D-2-Phenyl-glycine-d5; (-)-(R)-Phenylglycine-d5; (-)-Phenylglycine-d5; (2R)-Amino-2-phenylethanoic-d5 Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




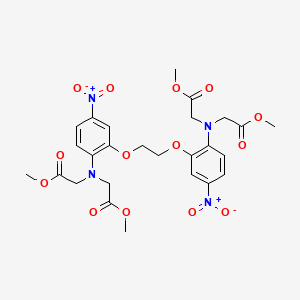
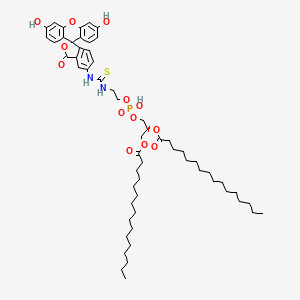
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B586946.png)
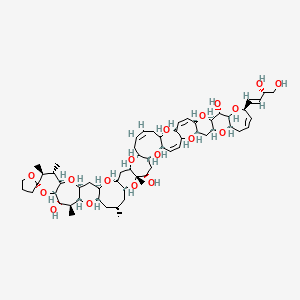

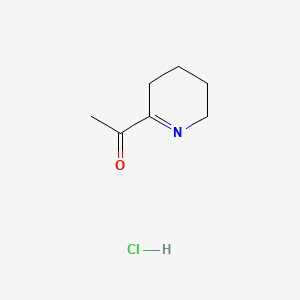

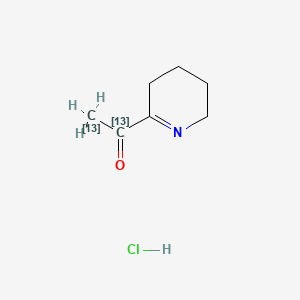
![2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carbaldehyde](/img/structure/B586953.png)